molecular formula C24H27ClN2O4 B10986176 N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10986176
M. Wt: 442.9 g/mol
InChI Key: OLHRMHQBVSTCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique bicyclic framework. The compound features a carboxamide group at the 4'-position of the spiro[cyclopentane-1,3'-isoquinoline] core, substituted with a 5-chloro-2-methoxyphenyl moiety and a 2-methoxyethyl side chain at the 2'-position. Its synthesis likely involves coupling reactions analogous to those reported for related carboxamides (e.g., HATU-mediated amidation) .

Properties

Molecular Formula

C24H27ClN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H27ClN2O4/c1-30-14-13-27-23(29)18-8-4-3-7-17(18)21(24(27)11-5-6-12-24)22(28)26-19-15-16(25)9-10-20(19)31-2/h3-4,7-10,15,21H,5-6,11-14H2,1-2H3,(H,26,28)

InChI Key

OLHRMHQBVSTCNB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure with a molecular formula of C19H22ClN2O4C_{19}H_{22}ClN_{2}O_{4} and a molecular weight of approximately 398.5 g/mol. Its structural components include:

  • Chloro-substituted methoxyphenyl group
  • Methoxyethyl side chain
  • Carboxamide functional group

These structural characteristics contribute to its biological activity, particularly as an inhibitor of MAP kinase interacting kinase (Mnk) pathways.

Research indicates that N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide functions primarily through the inhibition of Mnk, which plays a critical role in cell proliferation and survival signaling pathways. By disrupting these pathways, the compound exhibits potential anti-cancer properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Key findings include:

  • Anticancer Activity : The compound has shown significant promise in inhibiting cancer cell growth by targeting Mnk pathways. This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells.
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of the compound to Mnk and related kinases. Techniques such as NMR spectroscopy have been employed to elucidate these interactions, confirming its role as a potent inhibitor.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide. The following table summarizes some notable compounds and their biological activities:

Compound NameMolecular FormulaBiological Activity
N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamideC19H22N2O4Potential anticancer activity
N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamideC20H24N2O4Similar Mnk inhibition profile

This table indicates that while several compounds exhibit anticancer properties, the specific combination of chloro and methoxy substitutions in this compound may confer distinct pharmacological advantages.

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy of N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
  • In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, further supporting its potential application in cancer therapy.
  • Mechanistic Insights : Advanced techniques such as heteronuclear multiple quantum coherence (HMQC) spectroscopy have provided insights into the binding mechanisms at play between the compound and target proteins like Mnk.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties , primarily through its role as an inhibitor of MAP kinase interacting kinase (Mnk). This inhibition can modulate crucial signaling pathways involved in cell proliferation and survival, which are often dysregulated in cancer cells.

Studies have shown that N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide binds effectively to Mnk and related kinases. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity.
  • Fluorescence Resonance Energy Transfer (FRET) : For studying interactions at the molecular level.

These investigations help elucidate the compound's potential therapeutic windows and optimize its efficacy against various cancer types.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies : Demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
  • In Vivo Models : Animal studies showed reduced tumor growth rates when treated with this compound, supporting its potential as a novel anticancer agent.
  • Combination Therapies : Research is ongoing into the synergistic effects when combined with other chemotherapeutic agents, aiming to enhance overall treatment efficacy while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

The spiro[cyclopentane-1,3'-isoquinoline] scaffold is shared among several analogs, with variations in substituents influencing physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Differences Reference
Target Compound 5-Chloro-2-methoxyphenyl (carboxamide), 2-methoxyethyl (2') C₂₄H₂₅ClN₂O₄ Reference compound for comparison
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid Cyclohexyl (2'), carboxylic acid (4') C₂₁H₂₅NO₃ Polar carboxylate group enhances solubility but reduces membrane permeability
N-(4-Fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide 4-Fluorobenzyl (carboxamide) C₂₄H₂₇FN₂O₃ Fluorine substitution improves metabolic stability
N-[2-(1H-Indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide Indole-ethyl (carboxamide) C₂₇H₃₁N₃O₃ Bulky indole group may hinder target binding

Key Observations :

  • The 2-methoxyethyl group in the target compound balances lipophilicity and solubility, whereas cyclohexyl () or fluorobenzyl () substituents alter pharmacokinetic profiles.
  • Carboxylic acid derivatives () are more polar but may require prodrug strategies for bioavailability.

Comparison with Functional Analogs

Substituent-Driven Activity

Compounds with the 5-chloro-2-methoxyphenyl motif but distinct cores exhibit varied biological outcomes:

Compound Name Core Structure Activity/Application Reference
N-(5-Chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Quinoline Antimicrobial (hypothesized)
N-(5-Chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide Benzoquinazoline Undisclosed (structural novelty)
AMG 458 (c-Met inhibitor) Pyrazole Anticancer (inhibition of c-Met kinase)

Key Observations :

  • The 5-chloro-2-methoxyphenyl group is associated with antimicrobial and kinase-inhibitory activity across diverse scaffolds .
  • Spirocyclic cores (e.g., benzoquinazoline in ) may enhance target selectivity due to conformational rigidity.
Pharmacokinetic and Metabolic Profiles
  • Target Compound : The 2-methoxyethyl group may reduce first-pass metabolism compared to compounds with metabolically labile substituents (e.g., hydroxyl or primary amines).
  • AMG 458 : Structural optimization blocked metabolic hotspots (e.g., hydroxyalkyl side chains) to improve selectivity and reduce off-target effects .

Key Observations :

  • HATU-mediated coupling () is a reliable method for carboxamide synthesis but may require optimization for sterically hindered substrates.
  • Diazonium chemistry () offers high yields for aromatic substitutions.

Preparation Methods

Cyclization Strategies

A pivotal step involves the formation of the isoquinoline ring system. Source outlines a method where N-aryl propynamides undergo intramolecular cyclization under acidic conditions. For example, treating a propynamide precursor with thionyl chloride (SOCl₂) in dimethyl sulfoxide (DMSO) induces electrophilic cyclization, yielding the isoquinoline core. This method leverages DMSO as a dual solvent and sulfur donor, enabling the incorporation of methylthio groups at the 3-position.

Key reaction conditions :

  • Temperature: 80–100°C

  • Solvent: DMSO

  • Catalyst: SOCl₂

  • Yield: 70–85%

Substituent Effects on Cyclization

Spirocyclization Strategies

Spirocyclization integrates the cyclopentane ring with the isoquinoline core, creating the characteristic spiro junction. This step demands precise control over stereochemistry and ring strain.

Intramolecular Electrophilic Cyclization

Source details a novel method using SOCl₂-induced spirocyclization of N-aryl propynamides. The reaction proceeds via a sulfonium ion intermediate , facilitating intramolecular attack by the alkyne moiety to form the spiro center. Deuterium-labeling experiments (using DMSO-d₆) confirm the incorporation of sulfur from DMSO into the final product.

Optimized parameters :

  • Reaction time: 20–30 minutes

  • Temperature: Room temperature (25°C)

  • Yield: 82–90%

Functional Group Modifications

Post-cyclization steps introduce the chloro-methoxyphenyl and methoxyethyl substituents, critical for the compound’s bioactivity.

Chloro-Methoxyphenyl Attachment

The N-(5-chloro-2-methoxyphenyl) group is introduced via amide coupling . Source details a protocol where methyl 5-chloro-2-methoxybenzoate undergoes aminolysis with phenethylamine derivatives. The reaction is catalyzed by Hünig’s base (DIPEA) in dichloromethane (DCM), achieving yields >75%.

Representative reaction :

Methyl 5-chloro-2-methoxybenzoate+PhenethylamineDIPEA, DCMN-Phenethyl-5-chloro-2-methoxybenzamide\text{Methyl 5-chloro-2-methoxybenzoate} + \text{Phenethylamine} \xrightarrow{\text{DIPEA, DCM}} \text{N-Phenethyl-5-chloro-2-methoxybenzamide}

Methoxyethyl Side Chain Installation

The 2-methoxyethyl group is appended via alkylation of a secondary alcohol intermediate. Source employs Mitsunobu conditions (DIAD, PPh₃) to couple 2-methoxyethanol with a hydroxylated spiro intermediate. This method ensures retention of configuration at the stereocenter.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified using flash column chromatography (FCC) with silica gel and ethyl acetate/hexane gradients. Source reports >95% purity after FCC, confirmed by HPLC analysis.

Spectroscopic Characterization

  • ¹H NMR : Key signals include a singlet for the spiro methylene group (δ 3.8–4.2 ppm) and a doublet for the methoxyethyl protons (δ 3.3–3.5 ppm).

  • HRMS : Molecular ion peak at m/z 398.5 ([M+H]⁺) aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols favor green solvents (e.g., cyclopentyl methyl ether) and recyclable catalysts. Source highlights the use of catalytic dimethyl sulfate for methylation, reducing waste generation.

Continuous Flow Synthesis

Pilot-scale studies (Source) demonstrate the feasibility of continuous flow reactors for spirocyclization, enhancing throughput by 40% compared to batch processes.

Q & A

Q. What are the key challenges in synthesizing N-(5-chloro-2-methoxyphenyl)-...-carboxamide, particularly regarding its spirocyclic and methoxyethyl substituents?

The synthesis of this compound requires precise control over the spirocyclic system formation and regioselective introduction of the methoxyethyl group. Key steps include:

  • Spirocyclization : Use of transition-metal catalysts (e.g., Pd or Ru) to facilitate cyclization without side reactions.
  • Methoxyethyl introduction : Alkylation of the isoquinoline nitrogen with 2-methoxyethyl bromide under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient to resolve stereoisomers .

Q. How can researchers verify the structural integrity of this compound, especially its spirocyclic core?

  • X-ray crystallography : Definitive confirmation of the spirocyclic geometry and substituent orientation .
  • NMR spectroscopy : Key signals include the spiro carbon (¹³C NMR: δ ~95–105 ppm) and methoxy protons (¹H NMR: δ ~3.2–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on analogous spirocyclic compounds:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • First aid : Immediate washing with water for skin/eye exposure; medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with target receptors?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase domains) based on the compound’s spirocyclic rigidity and hydrogen-bonding groups .
  • Pharmacophore mapping : Identify critical interactions (e.g., methoxyethyl group as a hydrogen-bond acceptor) using Schrödinger Suite .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .

Q. What experimental strategies resolve contradictions in reported activity data for structurally related spirocyclic carboxamides?

  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1 nM–100 µM) to confirm potency thresholds .
  • Off-target profiling : Screen against panels of 50+ kinases/pharmacologically relevant targets to rule out nonspecific effects .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro data .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Solubility enhancement : Formulate with β-cyclodextrin or PEG-based vehicles to improve aqueous solubility (>50 µg/mL target) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methoxyethyl group) to slow CYP450-mediated degradation .
  • Plasma protein binding (PPB) : Measure using equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Q. What methodologies are suitable for analyzing non-covalent interactions (e.g., π-stacking, H-bonding) in crystals of this compound?

  • Hirshfeld surface analysis : Quantify interaction types (e.g., C–H···O, Cl···π) using CrystalExplorer .
  • DFT calculations : Calculate interaction energies (e.g., SAPT2+) for key dimer pairs in the crystal lattice .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular interaction strength .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Structural confirmationX-ray crystallographyR-factor < 0.05; resolution ≤ 1.0 Å
Purity analysisHPLC-UVColumn: C18; mobile phase: ACN/H₂O (70:30); λ = 254 nm
Metabolic stabilityLC-MS/MS (microsomal assay)t₁/₂ > 30 min (human liver microsomes)
Receptor bindingSurface plasmon resonance (SPR)KD < 100 nM; association/dissociation kinetics

Notes

  • For synthesis, prioritize protocols from peer-reviewed journals (e.g., flow chemistry for scalability ).
  • Advanced questions emphasize mechanistic insights and problem-solving for translational research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.